4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine
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Overview
Description
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine is a chemical compound with the molecular formula C12H15BrClNO2 and a molecular weight of 320.61 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-chlorophenoxyethyl group
Preparation Methods
The synthesis of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine typically involves the reaction of 2-bromo-5-chlorophenol with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Scientific Research Applications
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine include:
- 4-(2-(2-Chlorophenoxy)ethyl)morpholine
- 4-(2-(2-Bromo-4-chlorophenoxy)ethyl)morpholine
- 4-(2-(2-Bromo-5-fluorophenoxy)ethyl)morpholine
These compounds share structural similarities but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-[2-(2-bromo-5-chlorophenoxy)ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYRKYUGKVPKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682149 |
Source
|
Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-55-0 |
Source
|
Record name | 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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